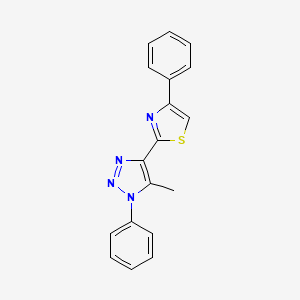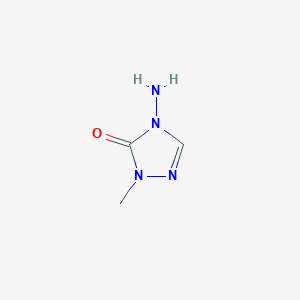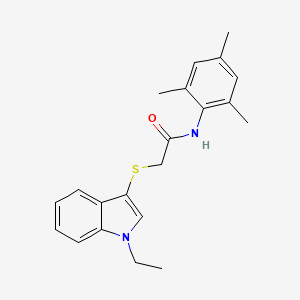
5-methyl-1-phenyl-4-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methyl-1-phenyl-4-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazole is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a triazole derivative that exhibits promising biological activities, including antitumor, antifungal, and antibacterial properties.
Wirkmechanismus
The mechanism of action of 5-methyl-1-phenyl-4-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazole is not fully understood. However, studies have suggested that this compound exerts its biological activities through various mechanisms, including inhibition of DNA synthesis, disruption of cell membrane integrity, and inhibition of enzyme activity.
Biochemical and Physiological Effects:
This compound has been shown to exhibit significant biochemical and physiological effects. In animal studies, this compound has been shown to reduce tumor growth and improve survival rates. It has also been shown to exhibit significant antifungal and antibacterial activities. In addition, this compound has been shown to exhibit anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-methyl-1-phenyl-4-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazole in lab experiments include its potent biological activities and its ability to selectively target certain cells or organisms. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the research of 5-methyl-1-phenyl-4-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazole. One direction is to further study its potential use as an anti-inflammatory agent. Another direction is to study its potential use as a pesticide in the field of agriculture. Additionally, further studies are needed to fully understand its mechanism of action and to develop more effective and less toxic derivatives of this compound.
Synthesemethoden
The synthesis of 5-methyl-1-phenyl-4-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazole can be achieved through various methods. One of the most commonly used methods is the Huisgen cycloaddition reaction, which involves the reaction of an azide and an alkyne in the presence of a copper catalyst. Another method involves the reaction of 1-phenyl-3-(4-phenyl-1,3-thiazol-2-yl)-2-propen-1-one with hydrazine hydrate and acetic acid under reflux conditions.
Wissenschaftliche Forschungsanwendungen
5-methyl-1-phenyl-4-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazole has been extensively studied for its potential applications in various fields. In the field of medicine, this compound has been shown to exhibit significant antitumor, antifungal, and antibacterial activities. It has also been studied for its potential use as an anti-inflammatory agent. In addition, this compound has been studied for its potential use in the field of agriculture as a pesticide.
Eigenschaften
IUPAC Name |
2-(5-methyl-1-phenyltriazol-4-yl)-4-phenyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4S/c1-13-17(20-21-22(13)15-10-6-3-7-11-15)18-19-16(12-23-18)14-8-4-2-5-9-14/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEHASBZLAZZTCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2)C3=NC(=CS3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-chlorophenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2624197.png)
![[2-[2-(3,4-Dimethoxyphenyl)ethylamino]-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2624199.png)
![2-[6-ethyl-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2624200.png)




![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3-methylbutanamido)benzofuran-2-carboxamide](/img/structure/B2624205.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B2624213.png)



![N-[5-(2-Chloro-benzyl)-thiazol-2-yl]-2-cyano-acetamide](/img/structure/B2624219.png)